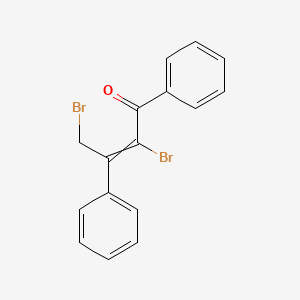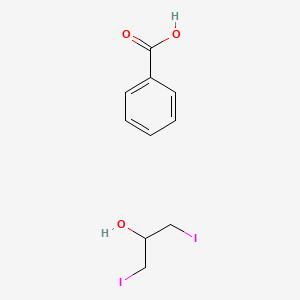
Benzoic acid;1,3-diiodopropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid;1,3-diiodopropan-2-ol is an organic compound that combines the properties of benzoic acid and 1,3-diiodopropan-2-ol Benzoic acid is a simple aromatic carboxylic acid, while 1,3-diiodopropan-2-ol is a halogenated alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1,3-diiodopropan-2-ol can be achieved through several methods. One common approach involves the reaction of benzoic acid with 1,3-diiodopropan-2-ol under specific conditions. For instance, the esterification of benzoic acid with 1,3-diiodopropan-2-ol in the presence of a catalyst such as sulfuric acid can yield the desired compound. The reaction typically requires refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
Benzoic acid;1,3-diiodopropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in 1,3-diiodopropan-2-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.
科学的研究の応用
Benzoic acid;1,3-diiodopropan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound’s halogenated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of benzoic acid;1,3-diiodopropan-2-ol involves its interaction with molecular targets and pathways. The compound’s halogen atoms can participate in halogen bonding, influencing its reactivity and interactions with biological molecules. Additionally, the carboxylic acid group of benzoic acid can form hydrogen bonds, further affecting its behavior in chemical and biological systems.
類似化合物との比較
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
1,3-diiodopropan-2-ol: A halogenated alcohol used in organic synthesis.
Uniqueness
Benzoic acid;1,3-diiodopropan-2-ol is unique due to its combination of aromatic, carboxylic acid, and halogenated alcohol functionalities. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these characteristics.
特性
CAS番号 |
112009-09-3 |
|---|---|
分子式 |
C10H12I2O3 |
分子量 |
434.01 g/mol |
IUPAC名 |
benzoic acid;1,3-diiodopropan-2-ol |
InChI |
InChI=1S/C7H6O2.C3H6I2O/c8-7(9)6-4-2-1-3-5-6;4-1-3(6)2-5/h1-5H,(H,8,9);3,6H,1-2H2 |
InChIキー |
VVOATYDGLXBHOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)O.C(C(CI)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


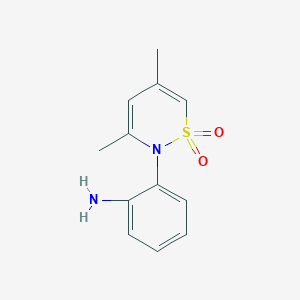
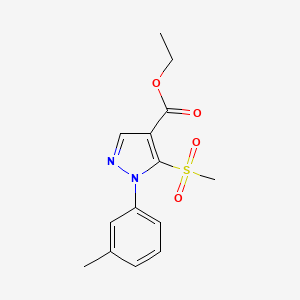
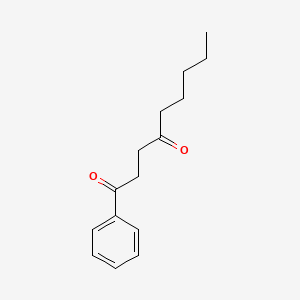
![{[(1S)-2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-1-(hydroxymethyl)ethoxy]methyl}phosphonic acid](/img/structure/B14300865.png)
![Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate](/img/structure/B14300871.png)
![2-[(Ethoxycarbonyl)amino]butyl acetate](/img/structure/B14300877.png)
![7-Hydroxy-4-methyl-8-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2H-1-benzopyran-2-one](/img/structure/B14300883.png)
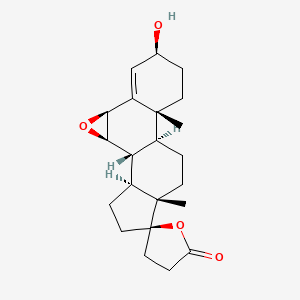
![Diethyl [2-(3-chlorophenyl)ethyl]propanedioate](/img/structure/B14300889.png)
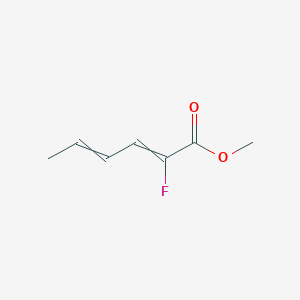
![Silane, [(1,1-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14300897.png)
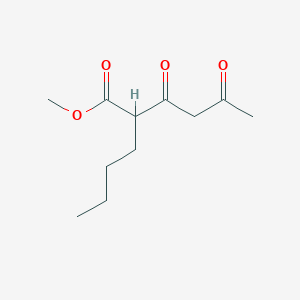
![3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine](/img/structure/B14300915.png)
